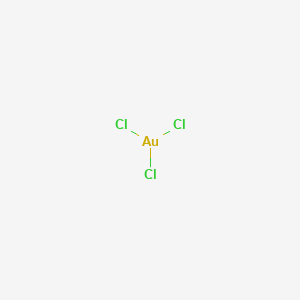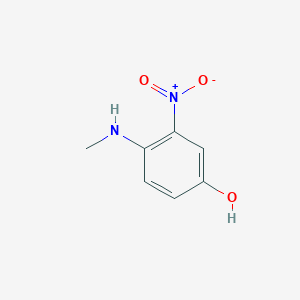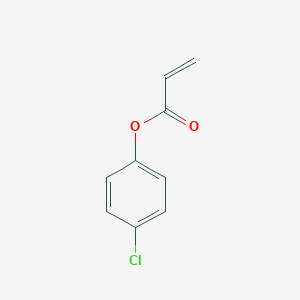
4-Chlorphenylacrylat
Übersicht
Beschreibung
4-Chlorophenyl acrylate is a chemically stable liquid acrylic monomer. It is known for its higher refractive index (approximately 1.55) compared to most acrylate esters . This compound is utilized in various industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl acrylate has diverse applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary target of 4-Chlorophenyl acrylate is bacterial cells , specifically Staphylococcus aureus . The compound’s antibacterial activity suggests that it interacts with components of the bacterial cell to exert its effects .
Mode of Action
4-Chlorophenyl acrylate’s mode of action is suggested to involve a conjugate addition reaction with bacterial nucleophiles . This reaction likely involves the unsaturated vinyl moiety of the compound, leading to changes in the bacterial cell that contribute to its antibacterial activity .
Biochemical Pathways
The compound’s antibacterial activity suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production
Pharmacokinetics
The compound is a chemically stable liquid acrylic monomer , which suggests that it may have good bioavailability
Result of Action
The result of 4-Chlorophenyl acrylate’s action is the inhibition of bacterial growth, specifically against Staphylococcus aureus . This is likely due to the compound’s interaction with bacterial cells, leading to changes that inhibit essential bacterial processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenyl acrylate. For instance, the compound has been used in marine antifouling paint, suggesting that it retains its activity in seawater environments . .
Biochemische Analyse
Biochemical Properties
4-Chlorophenyl acrylate is known for its stability and higher refractive index
Cellular Effects
While specific cellular effects of 4-Chlorophenyl acrylate are not extensively studied, acrylate-based derivatives have been investigated for their antiproliferative efficacy against certain cell lines
Molecular Mechanism
Some acrylate-based derivatives have shown inhibitory effects against β-tubulin polymerization, leading to cell cycle arrest . It is unclear if 4-Chlorophenyl acrylate shares similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl acrylate can be synthesized through the esterification of 4-chlorophenol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of 4-chlorophenyl acrylate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality 4-chlorophenyl acrylate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorophenyl acrylate undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in conjugate addition reactions with nucleophiles such as amines.
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Common Reagents and Conditions:
Conjugate Addition: Amines are commonly used as nucleophiles in conjugate addition reactions with 4-chlorophenyl acrylate. The reaction is typically carried out in the presence of a base such as triethylamine.
Polymerization: Free radical initiators such as 2,2’-azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products:
Conjugate Addition: The major products are β-amino esters.
Polymerization: The major products are homopolymers or copolymers with varying properties depending on the comonomers used.
Vergleich Mit ähnlichen Verbindungen
4-Chlorophenyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
4-Bromophenyl acrylate: Similar in structure but with a bromine atom instead of a chlorine atom.
4-Chlorophenyl vinyl ether: Similar in structure but with a vinyl ether group instead of an acrylate group.
Uniqueness: 4-Chlorophenyl acrylate is unique due to its higher refractive index and its ability to form polymers with specific properties. Its chemical stability and versatility in various reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
(4-chlorophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDIBHFCIOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303684 | |
| Record name | 4-CHLOROPHENYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13633-87-9 | |
| Record name | NSC160071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROPHENYL ACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-Chlorophenyl acrylate in polymer synthesis?
A1: 4-Chlorophenyl acrylate is frequently employed as a monomer in the synthesis of homo- and copolymers. For instance, CPA has been copolymerized with methyl acrylate (MA) to create acrylic binders used in the leather industry. [] These copolymers exhibit varying glass transition temperatures (Tg) depending on the CPA:MA ratio, making them suitable for both base and top coat applications. [] Additionally, CPA has been copolymerized with glycidyl methacrylate (GMA) to develop adhesives. [] The presence of the epoxy group in GMA allows for further curing with compounds like diethanolamine, enhancing the adhesive properties of the resulting material. []
Q2: How does the incorporation of 4-Chlorophenyl acrylate influence the thermal stability of copolymers?
A2: Studies indicate that increasing the 4-Chlorophenyl acrylate content generally improves the thermal stability of copolymers. For example, in CPA-MA copolymers, a higher CPA percentage leads to a higher temperature required for a 90% weight loss as measured by thermogravimetric analysis (TGA). [] This enhanced thermal stability is likely attributed to the presence of the chlorine atom and the aromatic ring in the CPA structure, which contribute to stronger intermolecular forces within the polymer matrix. [, ]
Q3: Can 4-Chlorophenyl acrylate based polymers undergo chemical modifications?
A3: Yes, 4-Chlorophenyl acrylate based polymers, particularly crosslinked copolymers, can be chemically modified. One example is the reaction of crosslinked phenyl acrylate copolymers (including CPA) with monoethanolamine. [] This reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the ester group in CPA, leading to the formation of an amide linkage. [] This modification alters the polymer's properties and can be influenced by factors like temperature and the nature of substituents on the phenyl ring. []
Q4: Are there studies exploring the biological activity of 4-Chlorophenyl acrylate derivatives?
A4: Yes, researchers have synthesized and investigated the antiproliferative activity of 4-Chlorophenyl acrylate derivatives, specifically 3-(4-chlorophenyl) acrylic acids and 3-(4-chlorophenyl)acrylate esters. [] These compounds were designed as potential Combretastatin A-4 (CA-4) analogues, targeting tubulin polymerization. Among the tested derivatives, a specific acrylic acid compound (4b) exhibited potent cytotoxic effects against the MDA-MB-231 cell line, even surpassing CA-4 in efficacy. [] This compound also demonstrated significant inhibition of β-tubulin polymerization and induced cell cycle arrest at the G2/M phase. []
Q5: What spectroscopic techniques are commonly used to characterize 4-Chlorophenyl acrylate and its polymers?
A5: Various spectroscopic methods are employed to characterize 4-Chlorophenyl acrylate and its polymers. Infrared (IR) spectroscopy helps identify functional groups, such as the carbonyl group in the ester and the aromatic ring vibrations. [, ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, provides detailed structural information, including the determination of copolymer composition by analyzing peak ratios. [, , ] Ultraviolet-visible (UV-Vis) spectroscopy can be utilized to quantify CPA content in copolymers based on its specific absorbance characteristics. []
Q6: What are the reactivity ratios of 4-Chlorophenyl acrylate with other monomers?
A6: Reactivity ratios provide insights into the copolymerization behavior of monomers. For 4-Chlorophenyl acrylate (CPA) with methyl acrylate (MA), the reactivity ratios were determined as r1 (CPA) = 0.64 and r2 (MA) = 0.13 using the Kelen-Tudos method. [] These values indicate that CPA has a slight tendency to homopolymerize compared to MA, while MA prefers to react with CPA. [] Similarly, for CPA and glycidyl methacrylate (GMA), the reactivity ratios were found to be r1 (CPA) = 0.03 ± 0.04 and r2 (GMA) = 2.27 ± 0.55. [] These values suggest that GMA has a much higher tendency to homopolymerize compared to CPA. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


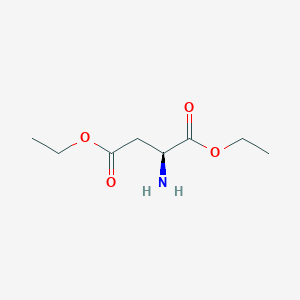
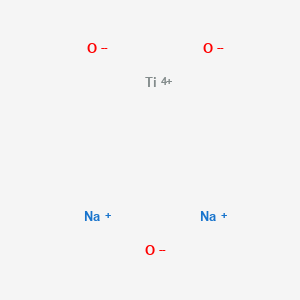
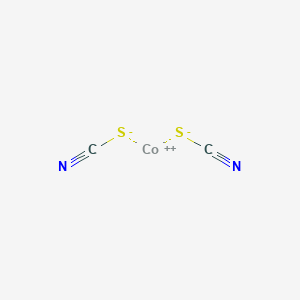
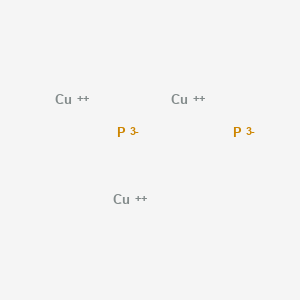
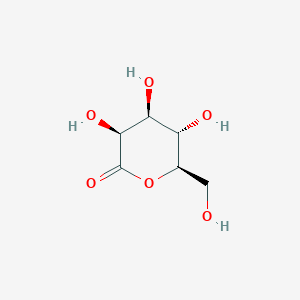
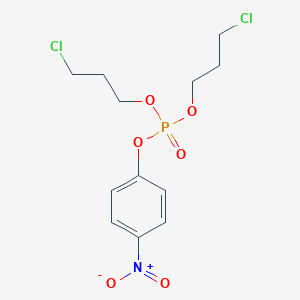
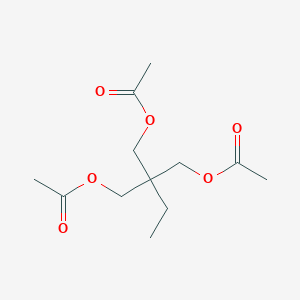
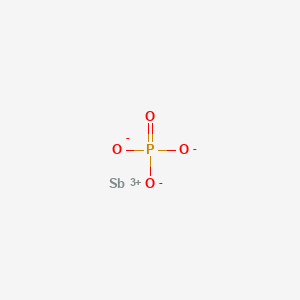
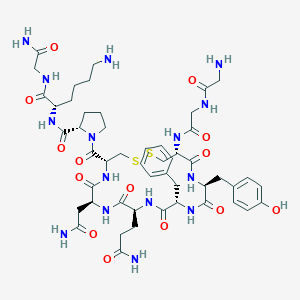
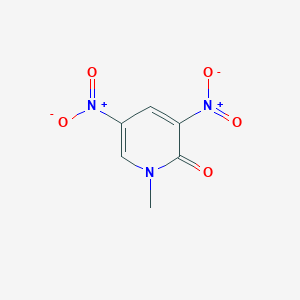
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
